molecular formula C9H9NO3 B2698875 Methyl 5-formyl-4-methylpyridine-2-carboxylate CAS No. 1263060-77-0

Methyl 5-formyl-4-methylpyridine-2-carboxylate

Cat. No. B2698875
CAS RN: 1263060-77-0
M. Wt: 179.175
InChI Key: GSRYXMATYWZEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-formyl-4-methylpyridine-2-carboxylate” is a chemical compound with the molecular formula C9H9NO3 and a molecular weight of 179.18 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “Methyl 5-formyl-4-methylpyridine-2-carboxylate” is 1S/C9H9NO3/c1-6-3-8(9(12)13-2)10-4-7(6)5-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

DNA Demethylation and Epigenetic Regulation

Methyl 5-formyl-4-methylpyridine-2-carboxylate is related to compounds that play crucial roles in the active DNA demethylation process, which is vital for gene expression and epigenetic regulation. TET proteins, for instance, can oxidize 5-methylcytosine (5mC) to form intermediates such as 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These modifications are essential for the dynamic regulation of DNA methylation status, influencing gene expression and cellular differentiation. The understanding of these processes provides insights into the mechanisms of epigenetic regulation and has implications for treating diseases related to aberrant DNA methylation patterns (Wu & Zhang, 2017), (Ito et al., 2011).

Analytical Techniques for DNA and RNA Formylation

Advancements in analytical techniques have enabled the sensitive detection and quantification of formylated DNA and RNA nucleosides. A notable approach involves chemical labeling combined with mass spectrometry analysis, which allows for the measurement of formylated nucleosides in human cells and tissues. This method has improved detection limits and has led to the discovery of previously undetected formylated nucleosides, suggesting that aberrant DNA and RNA formylation may play a role in tumorigenesis and could serve as indicators for cancer diagnostics (Jiang et al., 2017).

Molecular Solid Engineering

Research into the co-crystallization of substituted salicylic acids with 4-aminopyridine, including studies on hydrates and solvates, has led to the development of new complex solid forms. These studies have implications for crystal engineering and the design of molecular solids with specific structural and functional properties. The research demonstrates the diversity and unpredictability in the structures of co-crystallization products, highlighting the potential for designing materials with tailored properties (Montis & Hursthouse, 2012).

Photoelectrochemical Biosensors

The development of photoelectrochemical (PEC) biosensors for the detection of DNA formylation, particularly 5-formylcytosine, in plant genomes demonstrates the potential for applying advanced materials in biosensing technologies. These biosensors, which utilize MoS2/WS2 nanosheet heterojunctions and black TiO2 for signal amplification, offer a sensitive and efficient method for studying epigenetic modifications and their roles in plant growth and response to environmental stresses (Li et al., 2020).

Safety and Hazards

“Methyl 5-formyl-4-methylpyridine-2-carboxylate” is associated with several hazard statements including H315, H319, and H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 5-formyl-4-methylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-3-8(9(12)13-2)10-4-7(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRYXMATYWZEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formyl-4-methylpyridine-2-carboxylate

CAS RN

1263060-77-0
Record name methyl 5-formyl-4-methylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.